Zingerol, (R)-

Description

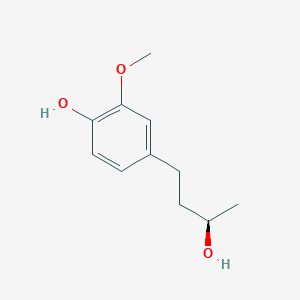

(R)-Zingerol (C₁₁H₁₆O₃; molecular weight: 196.24 g/mol) is a chiral phenolic compound and a reduced derivative of zingerone, a key flavorant in ginger (Zingiber officinale Roscoe) . It is one of two enantiomers of zingerol, with the (R)-configuration demonstrating distinct biological activities compared to its (S)-counterpart. (R)-Zingerol is biosynthesized via fungal biotransformation of dehydrozingerone, with Aspergillus niger and Mucor circinelloides achieving high enantiomeric excess (ee) and conversion rates . Notably, (R)-zingerol exhibits antifungal properties absent in the (S)-form, underscoring the significance of stereochemistry in its bioactivity .

Properties

CAS No. |

150335-45-8 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4-[(3R)-3-hydroxybutyl]-2-methoxyphenol |

InChI |

InChI=1S/C11H16O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-8,12-13H,3-4H2,1-2H3/t8-/m1/s1 |

InChI Key |

GTLGHKNKLRZSMO-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CCC1=CC(=C(C=C1)O)OC)O |

Canonical SMILES |

CC(CCC1=CC(=C(C=C1)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zingerol, ®- can be synthesized from dehydrozingerone through biotransformation using filamentous fungi. The bioconversion of dehydrozingerone with fungi such as Aspergillus niger and Mucor circinelloides leads to the production of ®-zingerol in high yields and enantiomeric excess .

Industrial Production Methods: The industrial production of ®-zingerol involves the use of green fungal biocatalysis. This method is preferred due to its high efficiency and environmentally friendly nature. The process involves the use of specific fungi that can convert dehydrozingerone to ®-zingerol in a single step .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Zingerol, ®- can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: Zingerol, ®- can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions for substitution reactions vary depending on the functional groups involved.

Major Products:

Scientific Research Applications

Chemical Properties and Mechanism of Action

(R)-Zingerol is classified as a phenolic compound derived from the rhizome of ginger (Zingiber officinale). Its chemical structure allows it to interact with various biological pathways, leading to multiple therapeutic effects. The compound is known to modulate inflammatory responses, enhance antioxidant defenses, and exhibit antimicrobial properties.

Anti-Inflammatory Effects

Numerous studies have demonstrated the anti-inflammatory potential of (R)-Zingerol. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in various cell models. For instance, in RAW 264.7 macrophage cells, (R)-Zingerol significantly suppressed the phosphorylation of p38 MAPK and ERK1/2 pathways, which are crucial for inflammatory responses .

Table 1: Summary of Anti-Inflammatory Studies Involving (R)-Zingerol

| Study Type | Subjects | Dose | Observed Effects |

|---|---|---|---|

| In vitro | RAW 264.7 cells | 2.5 - 10 μM | Reduced IL-1β and TNF-α production |

| In vivo | Wistar rats | 50 - 100 mg/kg | Decreased serum levels of inflammatory markers |

| Clinical Trials | Endurance runners | 500 mg/day | Attenuated post-exercise inflammatory cytokines |

Antioxidant Activity

(R)-Zingerol exhibits strong antioxidant properties by scavenging free radicals and enhancing the body's antioxidant enzyme activity. In animal models, supplementation with (R)-Zingerol has been associated with increased levels of glutathione and reduced oxidative stress markers like malondialdehyde .

Table 2: Antioxidant Studies Involving (R)-Zingerol

| Study Type | Subjects | Dose | Mechanism of Action |

|---|---|---|---|

| In vitro | Human fibroblasts | 40 μg/mL | Increased Nrf2 activity and GSTP1 levels |

| In vivo | Wistar rats | 100 mg/kg | Enhanced activity of antioxidant enzymes |

Antimicrobial Activity

Research indicates that (R)-Zingerol can inhibit the growth of various pathogens, including Pseudomonas aeruginosa. It interferes with quorum sensing mechanisms in bacteria, reducing biofilm formation and virulence factor production . This property positions (R)-Zingerol as a potential agent in treating infections caused by antibiotic-resistant strains.

Table 3: Antimicrobial Studies Involving (R)-Zingerol

| Pathogen | Study Type | Dose | Observed Effects |

|---|---|---|---|

| Pseudomonas aeruginosa | In vitro | Variable | Reduced biofilm formation and virulence factors |

| Escherichia coli | In vivo | Variable | Inhibition of growth in animal models |

Anticancer Properties

Emerging evidence suggests that (R)-Zingerol possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that it can reduce cell viability in various cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins .

Table 4: Anticancer Studies Involving (R)-Zingerol

| Cancer Type | Study Type | Dose | Mechanism of Action |

|---|---|---|---|

| Colon cancer | In vitro | 20 μM | Induction of apoptosis via caspase activation |

| Breast cancer | In vivo | Variable | Suppression of tumor growth in xenograft models |

Mechanism of Action

Molecular Targets and Pathways: Zingerol, ®- exerts its effects through multiple molecular targets and pathways. It modulates the activity of transcription factors such as NF-kB and AP-1, and affects the expression of pro-inflammatory mediators like COX-2 and TNF-alpha. The compound also influences various signaling pathways, including the MAPK pathway .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ginger-derived compounds, including gingerols, shogaols, zingerone, and paradols, share a phenylpropanoid backbone but differ in side-chain modifications. Below is a comparative analysis of (R)-zingerol and its closest analogs:

Structural Comparison

Bioactivity Comparison

Antifungal Activity

(R)-Zingerol demonstrates species-specific antifungal effects. For example:

| Microorganism | (R)-Zingerol MIC (μg/mL) | (S)-Zingerol MIC (μg/mL) | Reference |

|---|---|---|---|

| Candida albicans | 125 | 625 | |

| Saccharomyces cerevisiae | 125 | 125 | |

| Trichophyton mentagrophytes | 625 | 625 |

In contrast, zingerone lacks significant antifungal activity but serves as a potent attractant for pollinators like Bactrocera jarvisi fruit flies . Gingerols and shogaols exhibit broader pharmacological profiles, including antioxidant and anti-inflammatory effects. For instance:

- 6-Gingerol : IC₅₀ of 20.5 μM for COX-2 inhibition, superior to (R)-zingerol in reducing rheumatoid arthritis inflammation in murine models .

- 6-Shogaol : 2–3 times greater antioxidant capacity than 6-gingerol due to its α,β-unsaturated ketone enhancing electron donation .

Metabolic Stability

(R)-Zingerol’s saturated side chain confers greater oxidative stability compared to gingerols, which degrade rapidly under heat or alkaline conditions . Shogaols, however, are more stable than gingerols but less so than zingerol derivatives .

Key Research Findings

Enantiomer-Specific Activity

The antifungal activity of (R)-zingerol is enantioselective. For Candida albicans, the (R)-enantiomer’s MIC (125 μg/mL) is 5-fold lower than the (S)-form (625 μg/mL), likely due to enhanced membrane interaction via its stereochemistry . However, both enantiomers show equivalent activity against Saccharomyces cerevisiae (MIC = 125 μg/mL), suggesting target-specific mechanisms .

Biological Activity

(R)-Zingerol, a bioactive compound found in ginger (Zingiber officinale), is recognized for its diverse biological activities. This article delves into the mechanisms, health benefits, and research findings surrounding (R)-Zingerol, supported by data tables and case studies.

Chemical Structure and Properties

(R)-Zingerol is a phenolic compound related to gingerol and shogaol. Its structural formula can be represented as:

This compound exhibits a pungent flavor and is primarily responsible for the characteristic taste of ginger.

1. Antioxidant Activity

(R)-Zingerol demonstrates significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies indicate that it enhances the expression of antioxidant enzymes, reducing reactive oxygen species (ROS) levels in various cell types:

| Study | Type | Subjects | Dose | Findings |

|---|---|---|---|---|

| In vitro | C28I2 cells | 5-25 μg/mL | Increased antioxidant enzyme gene expression; reduced ROS and lipid peroxidation. |

2. Anti-inflammatory Effects

(R)-Zingerol has been shown to inhibit inflammatory pathways, particularly through the NF-κB signaling pathway. This inhibition leads to decreased production of pro-inflammatory cytokines:

| Study | Type | Subjects | Dose | Findings |

|---|---|---|---|---|

| In vitro | RAW 264.7 cells | 2.5-10 μM | Inhibited production of NO and PGE2; reduced IL-1β levels. |

3. Anticancer Properties

Research indicates that (R)-Zingerol exhibits anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells:

Case Study 1: Anticancer Mechanism in Colon Cancer

In a study involving human colon cancer cells (LoVo), (R)-Zingerol was found to increase the levels of p53 and other cell cycle regulators, leading to significant G2/M phase arrest. This suggests that (R)-Zingerol may be an effective agent in colon cancer treatment through modulation of cell cycle dynamics .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective effects of (R)-Zingerol on Aβ-induced cytotoxicity demonstrated that it could restore antioxidant levels and reduce oxidative stress markers in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. How do enantiomeric differences between (R)- and (S)-Zingerol influence bioactivity, such as antifungal or anti-inflammatory effects?

- Methodological Answer : Conduct comparative bioassays using purified enantiomers. For antifungal activity, determine MIC (minimum inhibitory concentration) against pathogens like Candida albicans (MIC for (R)-Zingerol: 125 µg/mL vs. (S)-Zingerol: 625 µg/mL). Use molecular docking to explore stereospecific interactions with target proteins (e.g., fungal lanosterol demethylase) .

Q. What experimental designs address contradictions in (R)-Zingerol’s reported pro- vs. anti-inflammatory effects?

- Methodological Answer : Variability may arise from dose-dependent effects or model systems. Use a tiered approach:

- In vitro: Test LPS-induced inflammation in macrophages (e.g., RAW 264.7) across a concentration gradient (0.1–100 µM).

- In vivo: Apply murine models (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling to assess bioavailability.

- Analyze cytokine profiles (IL-6, TNF-α) via ELISA and NF-κB pathway modulation via Western blot .

Q. How can researchers optimize the synthesis of (R)-Zingerol to enhance yield and enantioselectivity?

- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or biocatalysis using fungi (Rhizopus oryzae) for enantioselective synthesis. Monitor reaction progress via GC-MS or NMR. Green chemistry principles (e.g., solvent-free microwave-assisted synthesis) can improve yield and reduce waste .

Q. What strategies resolve discrepancies in solubility data for (R)-Zingerol across studies?

- Methodological Answer : Standardize solvent systems (e.g., PBS vs. DMSO) and temperature (25°C vs. 37°C). Use dynamic light scattering (DLS) to assess aggregation. For in vivo studies, employ solubilizers like cyclodextrins or liposomal encapsulation to enhance bioavailability .

Methodological and Ethical Considerations

Q. How should researchers design studies to evaluate (R)-Zingerol’s dual role as an antioxidant and pro-oxidant?

- Methodological Answer : Use redox-sensitive fluorescent probes (e.g., DCFH-DA) in cell cultures under oxidative stress (e.g., H2O2 exposure). Measure glutathione (GSH) levels and mitochondrial membrane potential. Context-dependent effects (e.g., cancer vs. normal cells) must be explicitly addressed .

Q. What systematic approaches ensure comprehensive literature reviews on (R)-Zingerol’s mechanisms?

- Methodological Answer : Apply PRISMA guidelines for systematic reviews. Use databases like PubMed and Web of Science with keywords: "(R)-Zingerol AND (antioxidant OR anti-inflammatory OR synthesis)". Screen for studies reporting raw data (e.g., IC50, MIC) and exclude reviews. Use tools like Covidence for screening and data extraction .

Q. How can in vitro findings for (R)-Zingerol be validated in physiologically relevant models?

- Methodological Answer : Transition from 2D cell cultures to 3D organoids or ex vivo tissue models (e.g., intestinal organoids for bioavailability studies). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict effective doses in humans. Cross-validate with metabolomics to identify active metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.